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molecular formula C7H9O3P B1198070 Benzylphosphonic acid CAS No. 6881-57-8

Benzylphosphonic acid

Cat. No. B1198070
M. Wt: 172.12 g/mol
InChI Key: OGBVRMYSNSKIEF-UHFFFAOYSA-N
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Patent
US05868959

Procedure details

Benzylphosphonic acid was prepared as follows. 200.40 g (878 mmoles) of diethyl benzylphosphonate was combined with 350 ml of distilled water and 350 ml of concentrated (~12 molar) hydrochloric acid. The resulting suspension was heated to reflux under nitrogen for 20 hours, whereupon a clear colorless solution was obtained. From this solution, 130 ml of aqueous distillate was removed. The residue was allowed to cool, forming a thick white slurry which was cooled in situ with an ice bath. The slurry was then filtered dry under vacuum, but not washed due to its fairly high solubility in water. The wet solid was then dried in a vacuum at 120° C. overnight. 123.37 g (82% yield) was obtained.
Quantity
200.4 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([P:8](=[O:15])([O:12]CC)[O:9]CC)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O>[CH2:1]([P:8](=[O:9])([OH:15])[OH:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)P(OCC)(OCC)=O
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
of concentrated (~12 molar) hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 20 hours, whereupon a clear colorless solution
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
From this solution, 130 ml of aqueous distillate was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
forming a thick white slurry which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in situ with an ice bath
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
CUSTOM
Type
CUSTOM
Details
dry under vacuum
WASH
Type
WASH
Details
not washed due to its fairly high solubility in water
CUSTOM
Type
CUSTOM
Details
The wet solid was then dried in a vacuum at 120° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
123.37 g (82% yield) was obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)P(O)(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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